6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-(3,4-Dichlorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro[33]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzyl cyanide with a suitable spirocyclic precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or ethers.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile
- 2-Oxa-6-azaspiro[3.3]heptane
- Spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid)
Uniqueness
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials .
Properties
Molecular Formula |
C13H11Cl2NO |
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Molecular Weight |
268.13 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-2-1-9(3-11(10)15)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2 |
InChI Key |
WUOBDUGCQOPFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC(=C(C=C3)Cl)Cl)COC2 |
Origin of Product |
United States |
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